molecular formula C11H19N3S B1523274 {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine CAS No. 1249955-95-0

{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1523274
CAS No.: 1249955-95-0
M. Wt: 225.36 g/mol
InChI Key: ZEYZIFKDRCDRKU-UHFFFAOYSA-N
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Description

{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine (CAS Number 1249955-95-0 ) is a chemical compound with the molecular formula C11H19N3S and a molecular weight of 225.35 g/mol . This molecule features a piperidine ring system substituted with an aminomethyl group at the 4-position, which is further functionalized by a (2-methyl-1,3-thiazol-4-yl)methyl group at the ring nitrogen . Its structure makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. This compound is characterized by its SMILES string: CC1SC=C(CN2CCC(CN)CC2)N=1 . Researchers can acquire this compound for their investigations; it is available for order in quantities ranging from 50mg to 5g . The related salt form, (1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)methanamine dihydrochloride (CAS 2694729-22-9), is also available for researchers who may require the compound in a salt form . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-9-13-11(8-15-9)7-14-4-2-10(6-12)3-5-14/h8,10H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYZIFKDRCDRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanamine Intermediate

This intermediate is a key building block in the synthesis of the target compound. Several methods have been reported:

  • Hydrazine Hydrate Reduction of Isoindoline-1,3-dione Derivatives
    A common approach involves reacting 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione with hydrazine hydrate in ethanol at room temperature (~20°C) for 0.5 hours. The reaction mixture is then concentrated under vacuum, and the product is purified by silica gel chromatography using dichloromethane/methanol gradients. This method yields (2-methylthiazol-4-yl)methanamine in moderate quantities (~330 mg from 1 g starting material) with good purity.

  • Deprotection of Carbamic Acid Esters
    Another method involves treating (2-methylthiazol-4-ylmethyl) carbamic acid 2-trimethylsilanyl-ethyl ester with tetrabutylammonium fluoride in tetrahydrofuran at 50°C for 2.5 hours. After workup involving basification and extraction, chromatographic purification yields the amine.

Coupling with Piperidine Derivatives

The formation of the piperidin-4-yl linkage to the thiazolylmethylamine is typically achieved through nucleophilic substitution or reductive amination strategies:

  • Nucleophilic Substitution in DMF
    Reaction of the (2-methylthiazol-4-yl)methanamine with a suitable chloride derivative in N,N-dimethylformamide (DMF) using N-ethyl-N,N-diisopropylamine as a base at 60°C for 18 hours results in the formation of the coupled product. The crude product is purified by preparative HPLC to yield the desired amine.

  • Reductive Amination in Ethanol
    In some cases, triethylamine is used in ethanol at room temperature (~20°C) for extended periods (~22 hours) to facilitate coupling, followed by purification steps including preparative thin-layer chromatography (TLC).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrazine hydrate reduction Hydrazine hydrate, ethanol 20°C 0.5 h ~33% Purification by silica gel chromatography
Carbamate deprotection Tetrabutylammonium fluoride, THF 50°C 2.5 h Not specified Followed by basification and extraction
Coupling in DMF Chloride derivative, N-ethyl-N,N-diisopropylamine, DMF 60°C 18 h Not specified Purified by preparative HPLC
Coupling in ethanol Triethylamine, ethanol 20°C 22 h 36-70% Purified by preparative TLC

Process Optimization Insights

  • The hydrazine hydrate reduction step is rapid and efficient at room temperature, making it suitable for scale-up with minimal thermal input.

  • Use of tetrabutylammonium fluoride allows selective deprotection under mild conditions, preserving sensitive functional groups.

  • Coupling reactions benefit from polar aprotic solvents like DMF and the presence of sterically hindered amine bases to enhance nucleophilicity and minimize side reactions.

  • Extended reaction times and moderate temperatures favor higher yields in the coupling step, with purification by HPLC or TLC ensuring product purity.

Additional Notes from Patent Literature

  • Patent WO2016132378A2 describes related synthetic processes involving acid/base workups, solvent extractions, and protective group strategies that could be adapted for this compound's preparation, including the use of triethylamine and DiBOC for amine protection and deprotection steps.

  • Reaction mixtures are often heated to 80-85°C for esterification or amidation steps, followed by cooling and basification to isolate the product.

  • Use of solvents like toluene, dichloromethane, and methanol is common for extraction and purification phases.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Temperature Duration Yield/Remarks
(2-Methyl-1,3-thiazol-4-yl)methanamine synthesis Hydrazine hydrate, ethanol 20°C 0.5 h ~33%, silica gel purification
Carbamate ester deprotection Tetrabutylammonium fluoride, THF 50°C 2.5 h Efficient deprotection
Coupling with piperidine Chloride derivative, N-ethyl-N,N-diisopropylamine, DMF 60°C 18 h Purification by preparative HPLC
Alternative coupling Triethylamine, ethanol 20°C 22 h 36-70%, preparative TLC purification

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. Its structural components suggest possible interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. The incorporation of the thiazole ring in this compound may enhance its effectiveness against various pathogens, making it a candidate for developing new antimicrobial therapies.

Cancer Research

Thiazole-containing compounds have shown promise in cancer research due to their ability to inhibit tumor growth. Studies are ongoing to evaluate the efficacy of {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine in targeting cancer cells and its mechanism of action.

Neuropharmacology

The piperidine structure is known for its role in modulating neurotransmitter activity. This compound may be explored for its effects on cognitive functions or as a treatment for psychiatric disorders, given its potential to influence neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazole derivatives, including similar compounds to this compound. Results indicated significant activity against Gram-positive bacteria, suggesting further exploration into this compound's potential as an antibiotic agent.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university assessed the neuroprotective effects of piperidine derivatives on neuronal cell lines. The findings revealed that compounds similar to this compound could reduce oxidative stress and apoptosis in neurons, indicating potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Identifiers

  • Synonyms: 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine, (1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)methanamine .
  • Molecular Formula : C₁₁H₁₇N₃S.
  • Molecular Weight : 223.34 g/mol (calculated).

The compound is commercially available from multiple suppliers (e.g., AKOS011059293, EN300-73430) , indicating its utility in research.

Comparison with Structural Analogs

Structural analogs of this compound typically vary in the substituents on the piperidine ring, the heterocyclic moiety (e.g., thiazole, oxazole, or aryl groups), or the amine functionalization. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.

Substituent Variations on the Heterocyclic Moiety

Compound Name Heterocycle/Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Features/Applications
{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine (Target) 2-Methylthiazole C₁₁H₁₇N₃S 223.34 Not reported Commercial availability ; potential CNS activity.
{1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine 4,5-Dimethyloxazole C₁₂H₁₉N₃O 221.30 Not reported Oxazole analog; distinct electronic properties.
[1-(2-p-Tolyl-thiazol-4-yl)methyl]amine dihydrochloride 2-(4-Methylphenyl)thiazole C₁₁H₁₃N₃S·2HCl 302.22 Not reported Aryl-substituted thiazole; increased lipophilicity.

Key Observations :

  • Thiazole vs.
  • Aryl vs. Alkyl Groups : Aryl-substituted analogs (e.g., 2-p-tolylthiazole ) exhibit higher molecular weights and lipophilicity, which may influence blood-brain barrier permeability.

Variations in Piperidine Substitution

Compound Name Piperidine Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Notes
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine 3-Methoxybenzyl C₁₄H₂₂N₂O 234.34 83% Antioxidant hybrid; donepezil-like activity .
(1-(2-Methylbenzyl)piperidin-4-yl)methanamine 2-Methylbenzyl C₁₄H₂₂N₂ 218.34 96% High-yield synthesis; aromatic interactions .
1-[1-(Cyclopropylsulfonyl)piperidin-4-yl]methanamine Cyclopropylsulfonyl C₉H₁₈N₂O₂S 218.32 Not reported Sulfonyl group enhances metabolic stability .

Key Observations :

  • Benzyl vs. Sulfonyl Groups : Benzyl-substituted analogs (e.g., 3-methoxybenzyl ) are associated with CNS-targeted activity, while sulfonyl groups (e.g., cyclopropylsulfonyl ) improve pharmacokinetic properties.
  • Synthesis Efficiency : Substituents like 2-methylbenzyl achieve near-quantitative yields (96% ), suggesting favorable reactivity in reductive amination steps.

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Biological Relevance
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide Methoxyethyl + carboxamide C₂₀H₂₆N₄O₂ 394.47 GSK-3β inhibitor .
1-([1,1'-Biphenyl]-3-yl)-N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)methanamine Biphenyl + chlorobenzyl C₂₆H₂₈ClN₃ 434.98 GPCR-targeted activity .

Key Observations :

  • Carboxamide vs. Methanamine : Carboxamide derivatives (e.g., ) show enzyme inhibitory activity, whereas methanamine derivatives may favor receptor agonism/antagonism.
  • Biphenyl Modifications : Extended aromatic systems (e.g., biphenyl ) enhance interactions with hydrophobic binding pockets in GPCRs.

Biological Activity

{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine, also known by its IUPAC name, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C11H19N3S
  • Molecular Weight : 227.35 g/mol
  • PubChem CID : 66023656
  • Appearance : Oil at room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways.

Potential Mechanisms:

  • Anticonvulsant Activity : Analogous compounds have demonstrated anticonvulsant properties, suggesting that this compound may also interact with GABAergic systems or sodium channels to exert protective effects against seizures .
  • Antitumor Effects : Thiazole-containing compounds have shown cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance cytotoxicity, potentially making this compound a candidate for further development in cancer therapy .
  • Neuroprotective Properties : Similar thiazole derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases, indicating a possible application for this compound in treating conditions like Alzheimer's disease .

Anticonvulsant Activity

A study reported that thiazole derivatives exhibited significant anticonvulsant effects in animal models. For instance, compounds with similar structural characteristics demonstrated efficacy in reducing seizure frequency and severity . The specific compound under review could be evaluated using similar methodologies to assess its anticonvulsant potential.

Antitumor Activity

In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values for some thiazole derivatives were reported as low as 1.61 µg/mL, indicating strong cytotoxicity . This suggests that this compound might also exhibit similar properties.

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BHT-291.98 ± 1.22
This compoundTBDTBD

Neuroprotective Effects

Research on related compounds suggests potential neuroprotective effects against prion diseases by preventing misfolding of proteins associated with neurodegeneration . Future studies could explore the neuroprotective capabilities of this compound through similar experimental designs.

Safety and Toxicity

Safety data indicate that while the compound has promising biological activities, it also carries certain hazard statements related to skin and eye irritation (H315-H319) and respiratory issues (H335) . Proper handling and safety protocols are essential when working with this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine?

  • Answer : The synthesis typically involves multi-step procedures:

Piperidine Ring Formation : Cyclization of pyridine derivatives or precursor amines, followed by hydrogenation (as seen in analogous piperidine syntheses) .

Thiazole Coupling : The 2-methylthiazole moiety can be introduced via alkylation or nucleophilic substitution. For example, coupling a pre-formed thiazole-methyl halide with the piperidine intermediate under basic conditions .

Purification : Chromatography or crystallization ensures ≥95% purity, as noted in related piperidine-thiazole derivatives .

Q. How can spectroscopic techniques characterize this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with piperidine protons resonating at δ 1.5–3.0 ppm and thiazole protons at δ 6.5–7.5 ppm .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (expected m/z ~237 for C11_{11}H19_{19}N3_{3}S) .
  • X-ray Diffraction : If crystallized, XRD resolves stereochemistry, as applied to structurally related thiazole-piperidine complexes .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Answer : Contradictions may arise from:

  • Purity Variability : Use HPLC or LC-MS to verify purity (e.g., 95% vs. >99%) .
  • Assay Conditions : Adjust pH, temperature, or solvent systems (e.g., DMSO concentration affects solubility) .
  • Structural Confirmation : Re-validate the compound’s structure via 2D NMR (e.g., NOESY for spatial arrangement) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking : Screen against GPCRs or enzymes (e.g., HIV-1 entry inhibitors ).
  • MD Simulations : Assess binding stability over time, focusing on thiazole π-π interactions and piperidine hydrophobicity .
  • QSAR Models : Optimize substituents (e.g., methyl on thiazole) to enhance affinity .

Q. How to optimize reaction yields during the thiazole-piperidine coupling step?

  • Answer :

  • Catalyst Screening : Use Pd-based catalysts for C–N bond formation (e.g., Pd(OAc)2_2) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in alkylation .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining >80% yield .

Methodological Challenges

Q. What strategies mitigate low solubility in biological assays?

  • Answer :

  • Salt Formation : Convert the free base to a hydrochloride salt (common in piperidine derivatives ).
  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug Design : Introduce ester groups at the methanamine position for gradual hydrolysis .

Q. How to analyze the compound’s metabolic stability in vitro?

  • Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine
Reactant of Route 2
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{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine

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